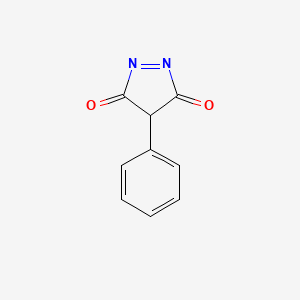

4-Phenyl-3H-pyrazole-3,5(4H)-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O2 |

|---|---|

Molecular Weight |

174.16 g/mol |

IUPAC Name |

4-phenylpyrazole-3,5-dione |

InChI |

InChI=1S/C9H6N2O2/c12-8-7(9(13)11-10-8)6-4-2-1-3-5-6/h1-5,7H |

InChI Key |

VVTJTOYAFVVZAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)N=NC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 3h Pyrazole 3,5 4h Dione and Its Analogues

Classical Synthetic Routes to Pyrazole-Diones

Traditional methods for constructing the pyrazole-dione core typically involve well-established organic reactions such as condensation and cyclization. These routes are often reliable and utilize readily available starting materials.

Condensation Reactions in 4-Phenyl-3H-pyrazole-3,5(4H)-dione Synthesis

Condensation reactions are a cornerstone in the synthesis of pyrazole-diones. A common strategy involves the reaction of a β-ketoester with a hydrazine (B178648) derivative. For instance, the condensation of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a classical approach to producing a phenyl-substituted pyrazolone (B3327878). This initial product can then be further modified at the 4-position.

Another key condensation reaction is the Knoevenagel condensation. This reaction can be used to introduce the phenyl group at the 4-position by reacting a pre-formed pyrazolone with benzaldehyde. More complex variations involve multi-component reactions where an aldehyde, an active methylene (B1212753) compound like a pyrazolone, and another component are reacted together. For example, a one-pot, three-component reaction of a pyrazolone, an aldehyde, and malononitrile (B47326) can yield functionalized pyranopyrazoles. mdpi.com

A robust organocatalytic three-component approach has been developed for the synthesis of 1,3-diarylallylidene pyrazolones through consecutive double condensation reactions. acs.org This method demonstrates the versatility of condensation reactions in creating complex pyrazolone derivatives.

Cyclization Strategies for the Pyrazolone Core

The formation of the pyrazolone ring itself is a critical cyclization step. This is most frequently achieved through the reaction of a 1,3-dicarbonyl compound with a hydrazine. The regioselectivity of this cyclization can be a key consideration, especially when unsymmetrical dicarbonyl compounds and substituted hydrazines are used.

For example, the reaction of β-ketoesters with hydrazines is a widely used method for pyrazole (B372694) synthesis. nih.gov The initial condensation is followed by an intramolecular cyclization to form the pyrazolone ring. Similarly, the cyclocondensation of arylhydrazines with malononitrile derivatives can be catalyzed by systems like FeCl3/PVP in green solvents to produce aminopyrazole carbonitriles. encyclopedia.pubmdpi.com

Furthermore, intramolecular cyclization strategies have been employed to create complex, fused pyrazolone systems. These can involve the cyclization of a suitably functionalized side chain onto the pyrazole ring. For instance, an organocatalytic asymmetric Michael/cyclization sequence of α-isothiocyanato imides and esters with unsaturated pyrazolones affords functionalized spiropyrazolones. nih.gov

Modern Approaches in the Synthesis of this compound

Contemporary synthetic methods often focus on improving the efficiency, atom economy, and environmental footprint of chemical transformations. These approaches include the use of catalysts, adherence to green chemistry principles, and the application of multi-component reactions.

Catalytic Methods for Pyrazole-Dione Formation

A variety of catalysts have been employed to enhance the synthesis of pyrazole-diones. These can range from simple acid or base catalysts to more complex organometallic and organocatalytic systems. For example, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides substituted pyrazoles in good yields. organic-chemistry.org

Organocatalysis has also emerged as a powerful tool. For instance, a bifunctional catalyst has been used in an asymmetric, intermolecular [3+3] cycloaddition reaction to synthesize spirocyclohexene pyrazolones with excellent stereoselectivities. bohrium.com Similarly, pyrrolidine-acetic acid has been utilized as a bifunctional catalyst for the one-pot, three-component, solvent-free synthesis of fused pyran-pyrazole derivatives under microwave irradiation. mdpi.com

Table 1: Examples of Catalytic Methods in Pyrazole-Dione Synthesis

| Catalyst Type | Reactants | Product Type | Reference |

| Copper | N,N-disubstituted hydrazines, alkynoates | Substituted pyrazoles | organic-chemistry.org |

| Bifunctional Organocatalyst | Vinylogous pyrazolones | Spirocyclohexene pyrazolones | bohrium.com |

| Pyrrolidine-acetic acid | 1H-pyrazole-4-carbaldehyde, active methylenes, malononitrile | Fused pyran-pyrazole derivatives | mdpi.com |

| CeO2/SiO2 | Phenylhydrazine, ethyl acetoacetate, 2-naphthol, arylaldehyde | Pyrazolones | thieme-connect.com |

| ZnO nanoparticles | Hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, aryl aldehydes, ammonium (B1175870) acetate | Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole-diones to minimize environmental impact. This includes the use of greener solvents like water, solvent-free reaction conditions, and the use of heterogeneous or recyclable catalysts. thieme-connect.com

A green synthetic approach has been developed for pyrazole compounds using a reaction of ethyl acetoacetate and hydrazines in aqueous media with catalytic imidazole. acs.org Another example involves a three-component cyclocondensation of phenylhydrazine, an aldehyde, and malononitrile using sodium p-toluenesulfonate (NaPTS) as a catalyst in water. mdpi.com Mechanochemical synthesis, induced by grinding under solvent-free conditions, has also been reported for the preparation of 3,5-dimethyl-4-(arylsulfanyl)pyrazoles. researchgate.net

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. researchgate.net MCRs are particularly valuable for rapidly generating libraries of structurally diverse compounds. nih.govbeilstein-journals.org

A notable example is a one-pot, five-component reaction for the synthesis of pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones. researchgate.net This reaction brings together hydrazine hydrate, ethyl acetoacetate, 1,3-dimethyl barbituric acid, an aromatic aldehyde, and ammonium acetate, catalyzed by ZnO nanoparticles in water. Another MCR involves the catalyst-free synthesis of chromene carbonitriles from pyrazole aldehydes, 5,5-dimethylcyclohexane-1,3-dione, and malononitrile in ethanol (B145695) at room temperature. orientjchem.org

The Ugi reaction, a well-known MCR, has also been adapted for the synthesis of complex pyrazole-containing scaffolds. beilstein-journals.org These reactions highlight the power of MCRs in efficiently assembling complex molecular architectures from simple starting materials.

Advanced Synthetic Techniques for Functionalized this compound Derivatives

The functionalization of the pyrazolone core is crucial for developing analogues with diverse properties. Advanced synthetic strategies focus on achieving high selectivity in these transformations.

Regioselective functionalization of the this compound scaffold is essential for creating specific isomers. The C-4 position of the pyrazolone ring is particularly amenable to functionalization.

One of the most powerful methods for introducing aryl groups at the C-4 position is through direct C-H arylation. This approach avoids the need for pre-functionalized starting materials. For instance, a mild and efficient ligand-free method for the direct arylation of 5-pyrazolones using aryl halides has been reported. nih.gov This palladium-catalyzed C-H bond activation smoothly yields 4-aryl-5-pyrazolones in moderate to excellent yields. nih.gov The reaction is tolerant of various functional groups on both the pyrazolone and the aryl halide. nih.gov

Another strategy involves the use of diaryliodonium salts as the arylating agent. A metal-free approach for the C4-arylation of 4-substituted-pyrazolin-5-ones has been developed using 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. researchgate.net This method provides a wide range of multi-substituted pyrazolin-5-one derivatives in good to excellent yields at room temperature. researchgate.net

The following table summarizes representative examples of regioselective C-4 arylation of pyrazolone derivatives.

| Pyrazolone Reactant | Arylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |

| 1-Phenyl-3-methyl-2-pyrazolin-5-one | 4-Iodotoluene | Pd(OAc)₂ / K₂CO₃ | DMA | 85 | nih.gov |

| 1-(4-Methoxyphenyl)-3-methyl-2-pyrazolin-5-one | 4-Chlorobenzonitrile | Pd(OAc)₂ / K₂CO₃ | DMA | 78 | nih.gov |

| 4-Benzyl-3-methyl-1-phenyl-2-pyrazolin-5-one | Diphenyliodonium triflate | DMAP | CH₂Cl₂ | 92 | researchgate.net |

| 4-Methyl-1-phenyl-2-pyrazolin-5-one | Bis(4-methoxyphenyl)iodonium bromide | DMAP | CH₂Cl₂ | 88 | researchgate.net |

The creation of chiral centers in pyrazolone derivatives is of significant interest. The C-4 position, when substituted, can be a stereocenter, and various asymmetric methods have been developed to control its configuration.

One approach involves the enantioselective alkylation of 4-substituted pyrazolones. Phase-transfer catalysis has been successfully employed for the enantioselective propargylation, allylation, and benzylation of 4-substituted pyrazolones, leading to products with all-carbon quaternary stereocenters in excellent enantioselectivities and good yields. acs.org Amide-based Cinchona alkaloids have proven to be effective phase-transfer catalysts for these transformations. acs.org

Palladium-catalyzed carboamination reactions of unsaturated hydrazine derivatives provide a pathway to stereoselectively synthesize either cis- or trans-3,5-disubstituted pyrazolidines. nih.gov The stereochemical outcome can be controlled by modifying the N-substituent on the hydrazine substrate, which modulates allylic strain in the transition state. nih.gov

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective functionalization of pyrazolones. For example, a highly efficient organocatalytic amination of 4-substituted pyrazolones with azodicarboxylates, mediated by a novel quinine-derived thiourea (B124793) with a 3,3-diaryl-oxindole scaffold, furnishes 4-amino-5-pyrazolones in high yields and with excellent enantioselectivities. researchgate.net

The table below presents examples of stereoselective syntheses of pyrazolone derivatives.

| Pyrazolone Reactant | Electrophile/Reaction Type | Catalyst | Solvent | Yield (%) | ee (%) / dr | Reference |

| 4-Benzyl-1-phenyl-3-methyl-5-pyrazolone | Propargyl bromide | Amide-based Cinchona alkaloid | Toluene | 95 | 94 | acs.org |

| 4-Allyl-1-phenyl-3-methyl-5-pyrazolone | Benzyl bromide | Amide-based Cinchona alkaloid | CH₂Cl₂ | 88 | 92 | acs.org |

| N-Boc-N'-(pent-1-en-3-yl)hydrazine | Carboamination with 4-bromo-iodobenzene | Pd₂(dba)₃ / (R)-BINAP | Toluene | 75 | >20:1 dr (cis) | nih.gov |

| 4-Benzyl-1,3-dimethyl-2-pyrazolin-5-one | Diethyl azodicarboxylate | Quinine-derived thiourea | Toluene | 92 | 97 | researchgate.net |

Structural Elucidation and Conformational Analysis Methodologies for 4 Phenyl 3h Pyrazole 3,5 4h Dione

Principles of X-ray Crystallography in Determining Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. This technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then mathematically analyzed to generate a three-dimensional model of the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Solution-State Structural Insights

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers a powerful means to investigate the structure and dynamics of molecules in solution.

Multi-Dimensional NMR Approaches

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the protons and carbons in the molecule. For 4-Phenyl-3H-pyrazole-3,5(4H)-dione, these spectra would reveal the number of unique proton and carbon signals, their chemical shifts indicating their electronic environment, and coupling patterns that suggest connectivity.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide more detailed connectivity information. COSY experiments would establish proton-proton coupling networks within the phenyl ring and the pyrazole (B372694) core, while HSQC would correlate directly bonded proton and carbon atoms. These techniques are instrumental in the unambiguous assignment of all proton and carbon signals in the molecule.

Dynamic NMR for Conformational Exchange Studies

The phenyl group in this compound may exhibit restricted rotation around the C-N or C-C bond connecting it to the pyrazole ring. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study such conformational exchange processes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for non-equivalent protons or carbons of the phenyl group might be observed. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into a single, averaged signal. The analysis of these temperature-dependent spectral changes allows for the determination of the energy barrier to rotation.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Structural Diagnostics

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the chemical bonds within the molecule.

For this compound, IR and Raman spectra would provide characteristic bands for its key functional groups. The carbonyl (C=O) groups would exhibit strong absorption bands in the IR spectrum, typically in the region of 1700-1750 cm⁻¹. The C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ region. The N-H stretching vibrations, if present in a tautomeric form, would be observed as a broad band in the region of 3200-3500 cm⁻¹. These vibrational signatures serve as a quick and effective method for confirming the presence of these functional groups and can be used for structural diagnostics. mdpi.commdpi.commdpi.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O Stretch | 1700 - 1750 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| N-H Stretch | 3200 - 3500 |

Mass Spectrometry (MS) Principles for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which can then be used to confirm its molecular formula (C₉H₆N₂O₂). nih.gov

Furthermore, by subjecting the molecule to fragmentation within the mass spectrometer, a characteristic fragmentation pattern is obtained. This pattern, a series of peaks corresponding to the masses of different fragments, provides valuable structural information. The fragmentation of this compound would likely involve the loss of small neutral molecules like CO or N₂, as well as cleavage of the phenyl group. Analysis of these fragmentation pathways can help to piece together the molecular structure. mdpi.commdpi.comnih.gov

UV-Vis Spectroscopy in Elucidating Electronic Transitions and Conjugation

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the intensity of the absorption are characteristic of the electronic structure of the molecule.

For this compound, the presence of the phenyl group in conjugation with the pyrazole dione (B5365651) system is expected to give rise to distinct absorption bands. vulcanchem.com The π → π* transitions of the aromatic phenyl ring and the n → π* transitions of the carbonyl groups are the most likely electronic transitions to be observed. The position and intensity of these bands are sensitive to the extent of conjugation and the solvent environment. researchgate.net Studying the UV-Vis spectrum can provide insights into the electronic properties of the molecule and confirm the presence of the conjugated system.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment in Chiral Derivatives

Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), plays a pivotal role in the stereochemical assignment of chiral derivatives of this compound. These methods are particularly valuable for determining the absolute configuration of molecules that possess chiral centers, such as those with a tetrasubstituted stereocenter at the C-4 position. bohrium.com The interaction of chiral molecules with plane-polarized light provides unique spectral signatures that can be correlated with their three-dimensional structure.

The application of chiroptical methods is often complemented by theoretical calculations, such as Density Functional Theory (DFT), to predict the CD spectra for different possible stereoisomers. unibo.it By comparing the experimentally measured CD spectrum with the calculated spectra, the absolute configuration of the chiral compound can be confidently assigned. This combined experimental and theoretical approach has been successfully used to elucidate the structures of various complex chiral molecules. unibo.it

In the context of pyrazolone (B3327878) derivatives, the chromophoric nature of the pyrazole-3,5-dione ring system makes it amenable to analysis by CD spectroscopy. The electronic transitions within this chromophore are sensitive to the chiral environment, resulting in characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects can be directly related to the spatial arrangement of substituents around the chiral center. researchgate.net

For instance, in the asymmetric synthesis of chiral pyrazolones, where a new stereocenter is created at the C-4 position, chiroptical spectroscopy is an indispensable tool for verifying the enantiomeric excess and the absolute configuration of the product. bohrium.com The development of catalytic enantioselective methods for the synthesis of such compounds relies heavily on accurate and reliable techniques for stereochemical analysis, with CD and ORD being at the forefront. bohrium.com

Research has demonstrated the utility of Electronic Circular Dichroism (ECD) calculations in assigning the absolute configurations of spiroketal-pyrazolones. researchgate.net The comparison of experimental ECD spectra with those predicted by time-dependent DFT (TDDFT) calculations allows for the unambiguous determination of the stereochemistry of these complex spirocyclic systems. researchgate.net

A summary of representative applications of chiroptical spectroscopy in the stereochemical analysis of pyrazolone derivatives is presented in the table below.

| Derivative Type | Chiroptical Method | Key Finding | Reference |

| Pyrazolones with a tetrasubstituted stereocenter at C-4 | CD, ORD | Determination of absolute configuration and enantiomeric excess in asymmetrically synthesized compounds. | bohrium.com |

| Spiroketal-pyrazolones | ECD | Assignment of absolute configurations by comparison with calculated spectra. | researchgate.net |

| Dichromophoric pyrazolone derivatives | CD | Relating the sign of the Cotton effect to the orientation of chromophore planes. | researchgate.net |

| Chiral-at-metal iridacycles with pyrazolone-like ligands | CD | Confirmation of configurational assignments in complex organometallic structures. | uea.ac.uk |

The power of chiroptical spectroscopy extends to the study of molecules containing multiple chromophores. In such cases, the interaction between the transition dipole moments of the chromophores can lead to complex CD spectra. Analysis of these spectra, often aided by theoretical models, can provide detailed information about the relative orientation of the different parts of the molecule. researchgate.net

Reactivity Studies and Mechanistic Investigations of 4 Phenyl 3h Pyrazole 3,5 4h Dione

Acid-Base Properties and Protonation/Deprotonation Equilibria

The acid-base properties of 4-Phenyl-3H-pyrazole-3,5(4H)-dione are intrinsically linked to its ability to exist in several tautomeric forms. The main forms are the diketo (CH), enol (OH), and imine (NH) tautomers. The equilibrium between these forms is influenced by the solvent's polarity.

Computational studies using Density Functional Theory (DFT) have shown that in the gas phase and in nonpolar solvents, the diketo (CH) form is the most stable tautomer. ijpcbs.com However, in polar solvents, the equilibrium can shift. For instance, in dimethyl sulfoxide (B87167) (DMSO), the hydroxy tautomeric form (OH) becomes more predominant for similar pyrazolone (B3327878) structures. researchgate.net The stability of the tautomers is influenced by factors such as the presence of an aromatic ring and the formation of intramolecular hydrogen bonds. kashanu.ac.ir

The acidity of the pyrazolidinedione ring is a key aspect of its reactivity. The protons on the nitrogen atoms and the α-carbon are acidic and can be removed by a base. The predicted pKa for the related 1-phenylpyrazolidine-3,5-dione (B12391) is approximately 4.28 for the most acidic proton. Another prediction for a similar structure suggests a pKa of around 9.29. guidechem.com In vivo deprotonation of the NH group in the pyrazolidine-3,5-dione (B2422599) scaffold is possible at physiological pH. chemrxiv.org This acidity is crucial for its participation in base-catalyzed reactions.

| Tautomer Form | Relative Energy (kcal/mol) |

| CH (keto) | 0.00 |

| NH (imine) | +7.84 ijpcbs.com |

| OH (enol) | +10.35 ijpcbs.com |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring and Pyrazolone Core

The pyrazolone ring system is generally susceptible to electrophilic attack, with substitution typically occurring at the C-4 position. pharmdbm.com For this compound, electrophilic substitution can occur on either the pyrazolone ring or the N-phenyl substituent.

While specific studies on the direct electrophilic substitution of the parent this compound are not extensively documented, the reactivity can be inferred from related compounds. For instance, pyrazole (B372694) undergoes nitration with a mixture of nitric and sulfuric acid to yield 4-nitropyrazole. pharmdbm.com It is expected that the phenyl ring of this compound would undergo typical electrophilic aromatic substitution reactions such as nitration and halogenation, with the directing influence of the pyrazolidinedione moiety.

Furthermore, functionalization of the phenyl ring has been demonstrated through cross-coupling reactions. For example, 4-(3-bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes a Suzuki coupling with phenylboronic acid to yield the corresponding biphenyl (B1667301) derivative. ijddd.com This indicates that the phenyl ring can be modified, which is a key aspect of creating diverse derivatives.

Nucleophilic Addition/Substitution Reactions at Carbonyl and Imine Centers

The carbonyl groups and the active methylene (B1212753) group at the C-4 position make this compound and its derivatives highly reactive towards nucleophiles.

A prominent reaction is the Knoevenagel condensation, where the active methylene group at C-4 reacts with aldehydes. For example, 1-phenylpyrazolidine-3,5-dione undergoes condensation with various aromatic aldehydes to form 4-arylidene derivatives. researchgate.net This reaction is often catalyzed by bases and can be carried out in various solvents, including aqueous media. asianpubs.org

Derivatives of this compound, such as (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione, exhibit extensive reactivity with a wide array of nucleophiles. scielo.org.mx The dimethylamino group can be readily displaced by primary and secondary amines, thiols, and other nucleophiles to generate a variety of substituted products in high yields. scielo.org.mx For example, reaction with o-aminophenol and o-aminothiophenol yields the corresponding enaminone derivatives. scielo.org.mx

| Nucleophile | Product | Yield (%) | Reference |

| o-Aminophenol | (4E)-4-(((2-hydroxyphenyl)amino)methylidene)-1-phenylpyrazolidine-3,5-dione | - | scielo.org.mx |

| o-Aminothiophenol | (4E)-4-(((2-mercaptophenyl)amino)methylene)-1-phenylpyrazolidine-3,5-dione | - | scielo.org.mx |

| Piperidine | 4-[(1-piperidyl)]methylenepyrazolidinedione | 95 | scielo.org.mx |

| Morpholine | 4-[(4-morpholinyl)]methylenepyrazolidinedione | 98 | scielo.org.mx |

Cycloaddition Reactions Involving the Pyrazolone Ring System

The exocyclic double bond in 4-arylidene derivatives of 1-phenylpyrazolidine-3,5-dione serves as an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. This has been exploited for the synthesis of complex spiroheterocyclic systems. researchgate.netumich.edu

A notable example is the reaction of (Z)-4-arylidene-1-phenylpyrazolidine-3,5-diones with azomethine ylides. These ylides, generated in situ from the decarboxylative condensation of isatins and α-amino acids like L-proline or sarcosine, react with the pyrazolone derivatives to afford novel dispiro[pyrazolidine-4,3'-pyrrolizidine-2',3''-indoline]-2'',3,5-triones regioselectively and in good yields. researchgate.netumich.edu The reaction proceeds with high regioselectivity, which has been rationalized by frontier molecular orbital (FMO) theory. researchgate.net The polarity of the solvent has been shown to affect the reaction rate, with more polar solvents like methanol (B129727) giving higher yields in shorter reaction times. researchgate.net

Oxidation-Reduction Chemistry of the Dioxo-Pyrazoline Moiety

The this compound scaffold can undergo both oxidation and reduction reactions, leading to a variety of products.

Derivatives such as 4-alkylidene(arylidene)-1-phenylpyrazolidine-3,5-diones can be oxidized using agents like chromium trioxide in acetic acid. osi.lvresearchgate.net A green chemistry approach for the oxidation of 4-arylidinepyrazolidinediones to 5-aryl pyrazole-3-one derivatives using chromium trioxide nanoparticles under sonication has also been reported, yielding good to excellent results. ekb.eg In some cases, oxidation can lead to the formation of oxiranes. Air oxidation of 1,4-disubstituted pyrazolidine-3:5-diones has also been observed, leading to the corresponding 4-hydroxy derivatives. scispace.com

Conversely, the exocyclic double bond of 4-arylidene derivatives can be reduced. Treatment with sodium borohydride (B1222165) in methanol reduces the double bond to yield the corresponding 4-benzyl derivatives. osi.lv The pyridine (B92270) ring in related isoquinoline (B145761) derivatives of pyrazolidinediones can be reduced by catalytic hydrogenation. google.com

Reaction Kinetics and Thermodynamic Considerations for Key Transformations

While specific kinetic data for reactions involving this compound are not widely available, thermodynamic considerations, particularly for tautomeric equilibria, have been explored through computational studies.

DFT calculations have been employed to determine the relative stabilities and thermodynamic parameters of pyrazolone tautomers. kashanu.ac.ir These studies indicate that in the gas phase, the CH (keto) form is thermodynamically more stable than the NH and OH forms by several kcal/mol. ijpcbs.com The energy difference is influenced by the solvent, with polar solvents stabilizing the more polar NH and OH tautomers, thereby shifting the equilibrium. ijpcbs.com

For the interconversion between tautomeric forms of an acylpyrazolone-based Schiff base ligand, DFT computations have been used to investigate the transition states and rate constants. tandfonline.com These studies revealed that the conversion of the imine-ol (Z) form to the amine-one (Z) form is the fastest step in both the gas phase and in solution. tandfonline.com Such computational approaches provide valuable insights into the kinetic and thermodynamic feasibility of different reaction pathways.

Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods

The elucidation of reaction mechanisms for this compound and its derivatives relies heavily on a combination of spectroscopic techniques and computational modeling.

Spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry are routinely used to characterize the products of reactions, providing crucial structural information to infer reaction pathways. ijddd.comscielo.org.mxjocpr.comscispace.com For instance, in the reaction of (Z)-4-((dimethylamino)methylene)-1-phenylpyrazolidine-3,5-dione with phenylhydrazine (B124118), the structures of the resulting products were confirmed by spectral data and, in one case, by X-ray crystallography. scielo.org.mx

Computational methods, particularly DFT, have become indispensable tools for investigating the intricacies of pyrazolone reactivity. DFT calculations have been used to:

Study the relative stabilities of tautomers and the effect of solvents on the tautomeric equilibrium. ijpcbs.comkashanu.ac.ir

Investigate the transition states and activation energies for tautomerization, providing kinetic insights. tandfonline.com

Analyze frontier molecular orbitals (FMOs) to explain the regioselectivity observed in cycloaddition reactions. researchgate.net

Calculate NMR chemical shifts, which can be compared with experimental data to confirm tautomeric forms. researchgate.net

These computational approaches, combined with experimental observations, provide a detailed picture of the reaction mechanisms, including the nature of intermediates and transition states.

Tautomerism and Isomerism Research in 4 Phenyl 3h Pyrazole 3,5 4h Dione Systems

Theoretical and Experimental Investigation of Keto-Enol Tautomerism

The keto-enol tautomerism in 4-Phenyl-3H-pyrazole-3,5(4H)-dione involves the interconversion between the diketo form and its corresponding enol form. This phenomenon is a fundamental aspect of pyrazolone (B3327878) chemistry and has been investigated through both experimental techniques and theoretical calculations. researchgate.netmasterorganicchemistry.com

Experimental studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating the tautomeric preferences in solution. researchgate.net For instance, in certain pyrazolone derivatives, the enol form can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com The presence of both keto and enol forms in solution has been confirmed by the observation of distinct signals in 13C-NMR spectra corresponding to the ketonic and enolic carbons. mdpi.com

Theoretical investigations, often employing Density Functional Theory (DFT) calculations, provide valuable insights into the relative stabilities of the tautomers. nih.govsci-hub.se These computational studies can predict the most stable tautomeric form in the gas phase and in different solvents, complementing experimental findings. For example, theoretical calculations have been used to show that the C-H tautomer is often the most energetically favored form in pyrazolone systems. nih.gov

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Key Structural Feature |

| Diketo Form | Contains two carbonyl (C=O) groups within the pyrazole (B372694) ring. |

| Enol Form | Characterized by the presence of a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) in the ring. |

Lactam-Lactim Tautomerism within the Pyrazolone Ring

In addition to keto-enol tautomerism, the pyrazolone ring of this compound also exhibits lactam-lactim tautomerism. This involves the migration of a proton between a nitrogen atom and an adjacent oxygen atom, resulting in the interconversion between the lactam (-NH-C=O) and lactim [-N=C(OH)-] forms. acs.org

The lactam-lactim equilibrium is a well-recognized phenomenon in heterocyclic chemistry and plays a significant role in the chemical behavior of many biologically active molecules. acs.orgnih.gov The prevention of this tautomerism, for instance by substitution on the nitrogen atom, can influence the biological activity of the compound. nih.gov Similar to keto-enol tautomerism, the position of the lactam-lactim equilibrium can be influenced by solvent polarity and other environmental factors. acs.org

Influence of Solvent and Temperature on Tautomeric Equilibria

The equilibrium between the different tautomeric forms of this compound is highly sensitive to the surrounding environment, particularly the solvent and temperature. scirp.orgresearchgate.net

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomer. masterorganicchemistry.com In non-polar solvents, the enol form is often favored due to the formation of intramolecular hydrogen bonds. masterorganicchemistry.commdpi.com Conversely, polar aprotic solvents like DMSO tend to favor the keto form. mdpi.com For some pyrazolone derivatives, a mixture of the CH and OH forms has been observed in chloroform, while in DMSO, a fast equilibrium between the OH and NH isomers is probable, with the OH form being predominant. researchgate.net The rate of reactions involving pyrazolone derivatives can also be significantly influenced by the solvent, though not always in a way that directly correlates with solvent polarity. researchgate.net

Temperature Effects: Temperature can also shift the tautomeric equilibrium. Studies on related β-ketoamides have shown that changes in temperature can affect the relative populations of the keto and enol tautomers. scirp.org However, detailed temperature-dependent studies specifically on this compound are less common in the available literature.

Table 2: Solvent Influence on Tautomeric Preference of Pyrazolone Derivatives

| Solvent | Predominant Tautomer(s) | Reference |

| Non-polar (e.g., Chloroform) | Enol form favored | masterorganicchemistry.commdpi.com |

| Polar Aprotic (e.g., DMSO) | Keto form favored | mdpi.com |

| Chloroform | Mixture of CH and OH forms | researchgate.net |

| DMSO | Fast equilibrium between OH and NH isomers (OH predominating) | researchgate.net |

Spectroscopic Signatures of Different Tautomeric Forms

Spectroscopic techniques are indispensable for identifying and characterizing the different tautomeric forms of this compound. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful in this regard.

IR Spectroscopy: The IR spectrum provides distinct vibrational frequencies for the functional groups present in each tautomer. The diketo form will exhibit strong absorption bands corresponding to the two carbonyl (C=O) groups. In contrast, the enol form will show a characteristic broad absorption for the hydroxyl (-OH) group and a band for the C=C double bond. mdpi.comrsc.org

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are highly effective in distinguishing between tautomers. In ¹³C NMR, the chemical shifts of the carbonyl carbons in the diketo form will differ significantly from the chemical shifts of the sp² carbons in the enol form. mdpi.com ¹H NMR can reveal the presence of the enolic proton and the protons on the pyrazole ring, with their chemical shifts and coupling constants providing valuable structural information. researchgate.netrsc.org For instance, the magnitude of the geminal ²J[pyrazole C-4,H-3(5)] spin coupling constant can unambiguously differentiate between the OH and NH forms of pyrazolones. researchgate.net

Table 3: Key Spectroscopic Features for Tautomer Identification

| Spectroscopic Technique | Diketo Form | Enol Form | Reference |

| IR Spectroscopy | Strong C=O stretching bands | Broad O-H stretching band, C=C stretching band | mdpi.comrsc.org |

| ¹³C NMR Spectroscopy | Signals for two carbonyl carbons | Signals for sp² carbons (C=C and C-OH) | mdpi.com |

| ¹H NMR Spectroscopy | Absence of enolic proton signal | Presence of enolic proton signal | researchgate.netrsc.org |

Computational Modeling of Tautomeric Pathways and Energy Landscapes

Computational chemistry provides a powerful tool for investigating the tautomerism of this compound at a molecular level. Methods like Density Functional Theory (DFT) are frequently used to model the potential energy surface and elucidate the pathways for tautomeric interconversion. nih.govsci-hub.se

These calculations can determine the relative energies of the different tautomers, providing insights into their thermodynamic stability. rsc.org Furthermore, computational models can identify the transition states connecting the tautomers and calculate the activation energies for their interconversion. This information is crucial for understanding the kinetics of the tautomerization process. researchgate.net

Theoretical studies have been successfully applied to various pyrazole and pyrazolone systems to predict the most stable tautomers in the gas phase and in solution. researchgate.netrsc.org These computational approaches, when combined with experimental data, offer a comprehensive understanding of the complex tautomeric behavior of this compound. For instance, calculations have shown that for some pyrazolone derivatives, the CH form is the most stable in the gas phase and in solvents of low polarity. rsc.org

Computational Chemistry and Theoretical Studies of 4 Phenyl 3h Pyrazole 3,5 4h Dione

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. d-nb.info DFT calculations are employed to determine the optimized molecular geometry, charge distribution, and various electronic parameters of pyrazolidine-dione derivatives. researchgate.netrsc.org These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-31G(d,p), to obtain reliable results. inpressco.com

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. iqce.jp The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. iqce.jp The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as the molecule can be more easily polarized. inpressco.comirjweb.com

In studies of pyrazolidine-3,5-dione (B2422599) derivatives, DFT is used to calculate the energies of these frontier orbitals. For instance, in a study of (Z)-4-(2-(4-bromophenyl)hydrazono)-1-phenylpyrazolidine-3,5-dione, the HOMO and LUMO energies were calculated to understand its electronic behavior and potential as an anticancer agent. researchgate.netrsc.org Similarly, quantum chemical calculations for 1-phenylpyrazolidine-3,5-dione (B12391) (PPD) and its benzylidene derivative (BPP) have been performed to analyze their electronic properties. inpressco.com

Table 1: Frontier Molecular Orbital Energies and Energy Gap for Pyrazolidine-dione Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| (Z)-4-(2-(4-bromophenyl)hydrazono)-1-phenylpyrazolidine-3,5-dione | -6.21 | -2.43 | 3.78 | researchgate.net |

| (E)-1-phenyl-4-((pyridin-2-ylamino)methylene)pyrazolidine-3,5-dione | -5.69 | -1.86 | 3.83 | researchgate.net |

| 1-phenylpyrazolidine-3,5-dione (PPD) | -6.53 | -1.39 | 5.14 | inpressco.com |

| 4-(4-benzylidine)-1-phenylpyrazolidine-3,5-dione (BPP) | -6.01 | -2.31 | 3.70 | inpressco.com |

Note: Data is for the specified derivatives and not the parent 4-Phenyl-3H-pyrazole-3,5(4H)-dione.

Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netuq.edu.au The ESP map displays different potential values on the molecular surface using a color spectrum. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), prone to nucleophilic attack. d-nb.info

For derivatives of pyrazolidine-3,5-dione, MEP analysis helps identify these reactive regions. researchgate.netrsc.org For example, in a study of substituted pyrazolidine-3,5-diones, MEP analysis was conducted to explore the areas susceptible to nucleophilic and electrophilic interactions, providing insights into their potential biological activity. researchgate.net

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide higher accuracy for electronic structure characterization. These methods are sometimes used to benchmark the results obtained from DFT calculations for related heterocyclic systems.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows for the exploration of a molecule's conformational landscape, providing insights into its flexibility, stability, and intermolecular interactions with other molecules, such as solvents or biological receptors. For complex molecules like derivatives of this compound, MD simulations can reveal how the molecule behaves in a dynamic environment, which is crucial for understanding its biological function. For instance, MD files are available for derivatives like (4S)-4-butyl-1-(4-hydroxyphenyl)-2-phenyl-3,5-pyrazolidinedione, indicating that such studies are performed to understand their behavior in biological systems. uq.edu.au

Computational Descriptors and Correlations with Chemical Reactivity

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. These descriptors are calculated within the framework of conceptual DFT and include electronegativity (χ), chemical potential (µ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). irjweb.com

Chemical Hardness (η): Represents the resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as χ = -(ELUMO + EHOMO) / 2.

Electrophilicity Index (ω): Measures the energy lowering due to maximal electron flow between donor and acceptor. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ ≈ -χ).

These descriptors have been calculated for various pyrazolidine-dione derivatives to correlate their electronic structure with experimental observations, such as their efficacy as corrosion inhibitors or their biological activity. inpressco.com

Table 2: Calculated Quantum Chemical Descriptors for Pyrazolidine-dione Derivatives

| Compound | Hardness (η) (eV) | Softness (S) (eV-1) | Electronegativity (χ) (eV) | Electrophilicity Index (ω) (eV) | Source |

|---|---|---|---|---|---|

| 1-phenylpyrazolidine-3,5-dione (PPD) | 2.57 | 0.39 | 3.96 | 3.05 | inpressco.com |

| 4-(4-benzylidine)-1-phenylpyrazolidine-3,5-dione (BPP) | 1.85 | 0.54 | 4.16 | 4.68 | inpressco.com |

Note: Data is for the specified derivatives and not the parent this compound.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Computational Models

Computational models, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C). d-nb.info Recent advances, including accounting for conformational isomers and using machine learning, have significantly improved the accuracy of these predictions. d-nb.infofrontiersin.org For complex structures, comparing calculated and experimental NMR data is a powerful tool for structural elucidation and can help resolve ambiguities arising from tautomerism or solvent effects.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and methodical limitations, and then compared with the experimental FT-IR spectrum to assign the observed vibrational bands to specific functional groups and vibrational modes. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of absorption maxima (λmax) and helps in understanding the electronic transitions within the molecule.

For pyrazolidine-3,5-dione derivatives, these computational methods have been successfully applied to support structural characterization and align theoretical data with experimental spectroscopic results. nih.gov

Derivatization and Functionalization Strategies Based on 4 Phenyl 3h Pyrazole 3,5 4h Dione As a Synthetic Scaffold

N-Alkylation and N-Acylation Reactions

The nitrogen atoms within the pyrazolone (B3327878) ring of 4-Phenyl-3H-pyrazole-3,5(4H)-dione are nucleophilic and can readily undergo alkylation and acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, thereby modulating the electronic and steric properties of the molecule.

N-Alkylation: This process involves the reaction of the pyrazolone with alkyl halides or other alkylating agents in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction, leading to substitution at different nitrogen atoms of the pyrazole (B372694) ring. For instance, the reaction with ethyl bromoacetate (B1195939) can introduce an ester functional group, which can be further modified.

N-Acylation: Acylation is typically achieved using acyl chlorides or anhydrides. These reactions introduce acyl groups to the nitrogen atoms, often leading to the formation of amides. For example, reaction with various acyl halides can be used to introduce different acyl moieties, which can influence the biological activity of the resulting compounds.

Detailed research findings on these reactions are summarized in the table below:

| Reaction Type | Reagents | Product Type | Significance |

| N-Alkylation | Alkyl halides, Base | N-Alkyl pyrazolones | Introduction of diverse alkyl chains, modulation of lipophilicity. |

| N-Acylation | Acyl chlorides, Anhydrides | N-Acyl pyrazolones | Formation of amides, potential for creating prodrugs or altering binding affinities. |

Functionalization at the Phenyl Substituent

The phenyl ring attached to the pyrazolone core is another key site for functionalization. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the phenyl ring, which can significantly alter the compound's properties.

Nitration and Sulfonation: These classic reactions introduce nitro (NO₂) and sulfonic acid (SO₃H) groups, respectively. These groups are strongly electron-withdrawing and can serve as handles for further transformations. For example, a nitro group can be reduced to an amino group, which can then be diazotized or acylated.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a common strategy to enhance biological activity or to provide a site for cross-coupling reactions, such as Suzuki or Heck couplings.

The following table outlines key functionalization reactions at the phenyl substituent:

| Reaction Type | Reagents | Functional Group Introduced | Impact on Properties |

| Nitration | HNO₃/H₂SO₄ | -NO₂ | Electron-withdrawing, can be reduced to an amine. |

| Sulfonation | SO₃/H₂SO₄ | -SO₃H | Increases water solubility, electron-withdrawing. |

| Halogenation | X₂/Lewis Acid | -F, -Cl, -Br, -I | Modulates lipophilicity and electronic properties, enables cross-coupling. |

Introduction of Heteroatoms and Carbonyl Modifications

Modifications involving the introduction of heteroatoms or alterations to the carbonyl groups of the pyrazolone ring can lead to significant changes in the scaffold's chemical behavior and biological activity.

Thionation: The replacement of one or both carbonyl oxygen atoms with sulfur is a common modification. This is typically achieved using reagents like Lawesson's reagent or phosphorus pentasulfide. The resulting thiocarbonyl compounds often exhibit different reactivity and coordination properties. For example, a thionated pyrazolone can act as a precursor for the synthesis of various sulfur-containing heterocycles.

Introduction of Other Heteroatoms: The pyrazolone ring can be modified to incorporate other heteroatoms, such as selenium or phosphorus, though these are less common than thionation. These modifications can lead to compounds with unique electronic properties and potential applications in catalysis or materials science.

Key modifications in this category are summarized below:

| Modification | Reagents | Resulting Structure | Key Features |

| Thionation | Lawesson's Reagent, P₄S₁₀ | Thiopyrazolone | Altered reactivity, precursor for sulfur-containing heterocycles. |

| Other Heteroatoms | Various | Selenium/Phosphorus analogs | Unique electronic properties, potential for novel applications. |

Synthesis of Polycyclic Systems Incorporating the Pyrazolone Core

The pyrazolone ring of this compound is an excellent building block for the synthesis of fused polycyclic systems. These reactions often involve the condensation of the pyrazolone with bifunctional reagents, leading to the formation of new rings fused to the pyrazole core.

Synthesis of Pyrazolo[3,4-b]pyridines: One of the most well-studied classes of fused systems derived from pyrazolones are the pyrazolo[3,4-b]pyridines. mdpi.com These are typically synthesized by reacting a 5-aminopyrazole derivative (which can be obtained from the dione) with a 1,3-dicarbonyl compound. mdpi.com These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.com The reaction mechanism often involves a condensation followed by cyclization and dehydration. mdpi.com

Other Fused Systems: A variety of other heterocyclic rings can be fused to the pyrazolone core, including pyrimidines, triazines, and oxadiazoles. srce.hrsapub.org The choice of the condensing reagent determines the nature of the resulting fused ring. For example, reaction with urea (B33335) or thiourea (B124793) can lead to pyrazolo[3,4-d]pyrimidines.

Examples of polycyclic systems synthesized from pyrazolone scaffolds are listed below:

| Fused Ring System | Synthetic Strategy | Starting Materials | Importance |

| Pyrazolo[3,4-b]pyridine | Condensation/Cyclization | 5-Aminopyrazole, 1,3-Diketone | Biologically active scaffolds. mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | Condensation | Pyrazolone, Urea/Thiourea | Potential therapeutic agents. |

| Pyrazolopyranopyrimidine | Multi-component reaction | Pyrazolone derivative, aldehyde, malononitrile (B47326) | Access to complex heterocyclic systems. srce.hr |

Application of Click Chemistry for Derivatization

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example. The pyrazolone scaffold can be functionalized with either an azide (B81097) or an alkyne group, allowing for its conjugation to other molecules via click chemistry.

Introducing Azide/Alkyne Functionality: An azide or alkyne group can be introduced at various positions of the this compound scaffold, for example, through N-alkylation with an appropriate azide- or alkyne-containing reagent.

Click Reaction: Once functionalized, the pyrazolone derivative can be "clicked" with a complementary molecule (an alkyne if the pyrazolone has an azide, or an azide if it has an alkyne). This strategy is widely used in drug discovery and chemical biology for creating libraries of compounds and for bioconjugation. Recent research has also explored the use of 4H-pyrazoles as "click" reagents themselves in Diels-Alder reactions. nih.gov

The table below highlights the key aspects of using click chemistry with pyrazolone scaffolds:

| Step | Description | Reagents/Conditions | Outcome |

| Functionalization | Introduction of an azide or alkyne group onto the pyrazolone. | Azide/alkyne-containing alkylating agents. | Pyrazolone ready for click reaction. |

| Click Reaction | Cu(I)-catalyzed azide-alkyne cycloaddition. | Cu(I) catalyst, azide and alkyne partners. | Formation of a triazole-linked pyrazolone conjugate. |

| Diels-Alder Click | Use of 4H-pyrazoles as dienes. | Strained dienophiles. | Rapid formation of cycloadducts. nih.gov |

Ligand Design Principles from Pyrazolone Scaffolds

The pyrazolone core, with its nitrogen and oxygen atoms, possesses excellent metal-coordinating properties. This makes this compound and its derivatives valuable scaffolds for the design of ligands for coordination chemistry. acs.orgtesisenred.net

Coordination Modes: Pyrazolone-based ligands can coordinate to metal ions in various ways. The two carbonyl oxygens can act as a bidentate chelating ligand. The nitrogen atoms can also participate in coordination, leading to different binding modes. The specific coordination behavior depends on the metal ion, the solvent, and the other substituents on the pyrazolone ring. acs.orgunicam.it

Design Principles: The design of pyrazolone-based ligands involves tailoring the substituents on the scaffold to achieve desired properties in the resulting metal complex. For example, introducing bulky groups can create specific steric environments around the metal center, influencing its catalytic activity or spin state. nih.gov Functionalizing the phenyl ring can be used to tune the electronic properties of the ligand and, consequently, the redox potential of the metal complex.

Key principles for designing ligands from pyrazolone scaffolds are outlined below:

| Design Principle | Strategy | Effect on Metal Complex |

| Steric Tuning | Introduction of bulky substituents. | Control of coordination geometry and reactivity. nih.gov |

| Electronic Tuning | Introduction of electron-donating or -withdrawing groups. | Modulation of redox potential and catalytic activity. |

| Introducing Additional Donor Sites | Functionalization with groups containing N, S, or P atoms. | Creation of polydentate ligands with enhanced stability. |

Applications of 4 Phenyl 3h Pyrazole 3,5 4h Dione As a Versatile Synthon in Organic Synthesis

Role as a Building Block for Complex Heterocyclic Architectures

The structural core of 4-phenyl-3H-pyrazole-3,5(4H)-dione is frequently employed as a foundational element in the synthesis of a variety of fused and polycyclic heterocyclic compounds. Its ability to participate in multi-component reactions (MCRs) makes it particularly efficient for generating molecular complexity in a single step.

One of the most prominent applications is in the synthesis of pyrazolo[1,2-b]phthalazine-5,10-diones . These structures are typically assembled through a one-pot, three-component reaction involving phthalhydrazide (B32825) (often formed in situ from phthalic anhydride (B1165640) and hydrazine (B178648) hydrate), an aromatic aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. orientjchem.orgchemrevlett.comias.ac.in In this context, the pyrazolone (B3327878) moiety is often generated during the reaction sequence. Various catalysts, including sodium hydrogen carbonate, ionic liquids, and nanoparticles, have been employed to facilitate this transformation under different conditions, such as solvent-free heating or in aqueous media. orientjchem.orgdoi.orgrhhz.net

The pyrazolone ring is also a key precursor for other complex systems:

Pyrano[2,3-c]pyrazoles : These fused heterocycles can be synthesized by reacting a pyrazolone derivative, such as 3-methyl-1H-pyrazol-5(4H)-one, with an unsaturated dinitrile like 2-(4-chlorobenzylidene)malononitrile. psu.edu This reaction proceeds via a Michael addition followed by cyclization, demonstrating the utility of the pyrazolone's active methylene group. psu.edu

Pyrazolo[3,4-b]quinolines : The synthesis of this scaffold often involves the multi-component condensation of a pyrazolone, an aromatic aldehyde, and a substituted aniline (B41778) or an aminopyrazole. preprints.orgscispace.comnih.gov These reactions build the quinoline (B57606) ring onto the pyrazole (B372694) core, leading to complex, polycyclic aromatic systems.

Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones : In a demonstration of its power in creating highly complex structures, pyrazol-5-one derivatives are used in five-component reactions to build these intricate fused systems. nih.gov The reaction brings together hydrazine hydrate, ethyl acetoacetate (B1235776), 1,3-dimethyl barbituric acid, an aldehyde, and ammonium (B1175870) acetate, showcasing an advanced application of MCRs. nih.gov

Pyrazolo[3,4-e] orientjchem.orgias.ac.indiazepine-4,7-diones : The pyrazole framework is also a starting point for seven-membered rings, as seen in the synthesis of these diazepine-fused pyrazoles. nih.gov

| Heterocyclic System | Key Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| Pyrazolo[1,2-b]phthalazine-5,10-diones | Phthalhydrazide, Aromatic Aldehyde, Malononitrile/Ethyl Cyanoacetate | Three-component reaction | orientjchem.orgchemrevlett.comrhhz.net |

| Pyrano[2,3-c]pyrazoles | Pyrazolone, Substituted Malononitrile | Michael addition and cyclization | psu.edu |

| Pyrazolo[3,4-b]quinolines | Pyrazolone, Aromatic Aldehyde, Aniline/Aminopyrazole | Multi-component reaction | preprints.orgscispace.com |

| Pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidine-diones | Hydrazine Hydrate, Ethyl Acetoacetate, Barbituric Acid, Aldehyde, Ammonium Acetate | Five-component reaction | nih.gov |

Use in Metal-Catalyzed Coupling Reactions for Advanced Materials Precursors

While this compound itself is not typically a direct substrate for cross-coupling, its derivatives are valuable partners in metal-catalyzed reactions. To be used in common cross-coupling methodologies like Suzuki or Sonogashira reactions, the pyrazolone core is first functionalized, for instance, by halogenation to introduce a reactive handle.

Research has shown that halogenated pyrazoles, such as 4-iodo-3,3-dimethyl-5-phenyl-3H-pyrazole, can participate in Sonogashira cross-coupling reactions with terminal alkynes. mdpi.com This palladium and copper-catalyzed reaction forms a new carbon-carbon bond at the position of the halogen, allowing for the introduction of various alkynyl groups. This strategy is crucial for extending the conjugation of the heterocyclic system, a key step in the synthesis of precursors for advanced materials. mdpi.com

Similarly, the principles of metal-catalyzed cross-coupling are widely applied to other nitrogen heterocycles, suggesting a broad potential for functionalized pyrazolones. nih.govdur.ac.uk These reactions are instrumental in synthesizing complex molecules that can serve as building blocks for organic electronics, dyes, and other functional materials. The ability to precisely modify the pyrazolone scaffold through these powerful catalytic methods underscores its versatility as a synthon.

Contribution to the Synthesis of Diverse Chemical Libraries

The efficiency of multi-component reactions (MCRs) makes this compound an ideal scaffold for the rapid generation of diverse chemical libraries. By systematically varying the inputs in these one-pot syntheses, a large number of structurally distinct, yet related, compounds can be produced from a common pyrazolone core. This approach is a cornerstone of modern medicinal chemistry and drug discovery. ias.ac.in

The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones is a prime example. chemrevlett.comrhhz.net In a typical three-component setup, using a single pyrazolone precursor and phthalhydrazide, a library of products can be generated simply by introducing a wide range of different aromatic aldehydes. Each aldehyde introduces a unique substituent at a specific position on the final heterocyclic framework, leading to a library of compounds with diverse steric and electronic properties. orientjchem.orgdoi.org

| Library Scaffold | Variable Component | Resulting Diversity | Reference |

|---|---|---|---|

| 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Aromatic Aldehydes | Varied substituents on the pyrazole ring (e.g., phenyl, furyl, bromophenyl, hydroxyphenyl) | orientjchem.org |

| 1H-Pyrazolo[3,4-b]quinolines | Aromatic Aldehydes and Anilines | Varied substituents on both the quinoline and pyrazole portions of the molecule | nih.gov |

| Chromene Carbonitriles | Pyrazole Aldehydes | Varied pyrazole-based substituents on the chromene core | orientjchem.org |

This strategy significantly accelerates the process of discovering molecules with desired properties, as it allows for the parallel synthesis of many candidates. The robust and modular nature of the reactions involving this compound makes it an indispensable tool for creating such libraries.

Precursor for Advanced Organic Materials Research

The complex heterocyclic architectures synthesized from this compound are valuable precursors for research into advanced organic materials. Nitrogen-containing heterocycles are known to be core components of functional materials used in electronics and photonics. chemrevlett.com The properties of these materials are highly dependent on their molecular structure, particularly the extent of π-conjugation and the presence of electron-donating or electron-withdrawing groups.

Compounds such as 1H-pyrazolo[3,4-b]quinolines , which possess extended, planar aromatic systems, are of particular interest. scispace.com These molecules can exhibit fluorescence and other photophysical properties, making them candidates for development as organic light-emitting diode (OLED) materials, fluorescent sensors, or molecular probes. scispace.com

Furthermore, the synthetic pathways starting from pyrazolones allow for the strategic incorporation of various functional groups. Through subsequent reactions, such as the metal-catalyzed cross-couplings discussed previously, these precursor molecules can be further elaborated. They can be linked together to form polymers or oligomers with tailored electronic properties, or functionalized to improve solubility and processability for device fabrication. The versatility of the pyrazolone synthon provides a powerful platform for designing and synthesizing novel organic molecules for materials science applications. smolecule.com

Advanced Analytical and Spectroscopic Methodologies for 4 Phenyl 3h Pyrazole 3,5 4h Dione Research

Hyphenated Techniques (e.g., LC-MS, GC-MS, NMR-MS) for Mixture Analysis

Hyphenated analytical techniques are powerful tools for the separation, identification, and quantification of 4-phenyl-3H-pyrazole-3,5(4H)-dione and its related compounds in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for analyzing non-volatile and thermally labile compounds like this compound. It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is particularly useful for identifying and quantifying the compound in biological fluids and reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile and thermally stable derivatives of this compound. Derivatization is often necessary to increase the volatility of the compound. GC-MS provides excellent separation efficiency and a high degree of structural information from the mass spectra.

Nuclear Magnetic Resonance-Mass Spectrometry (NMR-MS) offers a direct link between NMR structural information and mass spectrometric data. This hyphenated technique can provide unambiguous structure elucidation of novel compounds or metabolites of this compound without the need for extensive purification.

| Technique | Application in this compound Research | Sample Type |

| LC-MS | Identification and quantification in complex mixtures | Biological fluids, reaction mixtures |

| GC-MS | Analysis of volatile derivatives | Derivatized samples |

| NMR-MS | Unambiguous structure elucidation of novel compounds | Purified fractions, reaction intermediates |

Solid-State NMR for Polymorphic Studies and Crystalline Forms

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive technique that provides detailed information about the local environment of atomic nuclei in solid materials. It is invaluable for studying the polymorphic forms and crystalline structures of this compound. Different polymorphs of a compound can exhibit distinct physical properties, and ssNMR can differentiate between them by detecting subtle changes in the chemical shifts and couplings of the nuclei.

Cryo-Electron Microscopy (Cryo-EM) for Supramolecular Assemblies

Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique for determining the three-dimensional structure of macromolecules and their assemblies at near-atomic resolution. While traditionally used for large biological molecules, its application is expanding to smaller molecules that can form well-ordered supramolecular structures. For this compound, Cryo-EM could potentially be used to visualize its self-assembly into larger, ordered structures, providing insights into its aggregation behavior.

Advanced Diffraction Techniques beyond X-ray Crystallography (e.g., Neutron Diffraction)

While X-ray crystallography is a powerful tool for determining the crystal structure of molecules, it has limitations, particularly in accurately locating hydrogen atoms. Neutron diffraction overcomes this limitation as neutrons are scattered by the atomic nuclei, making it an excellent method for determining the positions of hydrogen atoms. This is particularly relevant for this compound, where understanding the hydrogen bonding network is crucial for explaining its crystal packing and physical properties.

Hyphenated Spectroscopic Methods for Mechanistic Intermediates

Understanding the reaction mechanisms involving this compound requires the detection and characterization of transient intermediates. Hyphenated spectroscopic techniques, such as stopped-flow or rapid-scan spectroscopy coupled with UV-Vis, fluorescence, or NMR detection, can provide real-time information on the formation and decay of these short-lived species. This allows for a detailed kinetic and mechanistic understanding of the reactions.

Future Research Directions and Unexplored Avenues for 4 Phenyl 3h Pyrazole 3,5 4h Dione Chemistry

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of pyrazolidine-3,5-diones involves the condensation of substituted malonic esters with hydrazine (B178648) derivatives. While effective, future research must focus on developing more sustainable and efficient methodologies that align with the principles of green chemistry.

One promising direction is the expanded use of eco-friendly catalysts and solvent systems. For instance, the synthesis of pyrazolidine-3,5-dione (B2422599) derivatives has been successfully achieved using Mg(II) acetylacetonate (B107027) as a catalyst in water, a green and benign solvent. nih.govresearchgate.net This approach avoids volatile organic compounds and often leads to high yields. nih.gov Further exploration could involve screening other Lewis acid catalysts or developing recyclable catalytic systems to improve the economic and environmental footprint of the synthesis. Another avenue involves the use of sonication. Ultrasound-assisted synthesis has been shown to accelerate reaction times and improve yields for related heterocyclic compounds, representing a more energy-efficient alternative to conventional heating.

Moreover, the development of biocatalytic routes presents a frontier in sustainable synthesis. While not yet applied directly to the title compound, enzymes like Cu(II)-tyrosinase have been used in the one-pot synthesis of other pyrazolidine-3,5-dione derivatives. researchgate.net Future work could focus on identifying or engineering enzymes capable of catalyzing the cyclization of phenylhydrazine (B124118) and a suitable malonic acid derivative, offering a highly selective and environmentally friendly synthetic pathway.

| Method | Catalyst | Solvent | Key Advantages |

| Lewis Acid Catalysis | Mg(II) acetylacetonate | Water | High yields, use of green solvent. nih.gov |

| Ultrasound-Assisted Synthesis | None (Energy Source) | Various | Reduced reaction times, improved energy efficiency. |

| Biocatalysis | e.g., Cu(II)-tyrosinase | Aqueous Buffer | High selectivity, mild reaction conditions, biodegradable catalyst. researchgate.net |

Exploration of Underutilized Reactivity Pathways

The reactivity of 4-phenylpyrazolidine-3,5-dione (B10911627) is largely centered around the acidic methylene (B1212753) group at the C4 position. However, several reactivity pathways remain underexplored and could lead to novel molecular architectures.

Knoevenagel Condensation and Subsequent Transformations: The active methylene group readily participates in Knoevenagel condensations with aldehydes and ketones to form 4-arylidene or 4-alkylidene derivatives. researchgate.netwikipedia.org While this reaction is known, its full potential for creating complex molecules is underutilized. The resulting α,β-unsaturated system is a prime candidate for subsequent reactions, such as Michael additions or epoxidations, to introduce further complexity. researchgate.net For example, domino Knoevenagel/Diels-Alder reactions have been used with related barbituric acids to create fused pyranopyrimidine systems, a strategy that could be adapted for pyrazolidinediones. nih.gov

C-H Arylation: Modern transition-metal catalysis offers powerful tools for C-H bond functionalization. The direct α-arylation of the pyrazolidine-3,5-dione core at the C4 position has been demonstrated using palladium catalysts. researchgate.net This method allows for the introduction of a second, distinct aryl group, creating 4,4-disubstituted derivatives that are otherwise difficult to access. Future research should focus on expanding the scope of this reaction to include a wider range of aryl halides and on developing asymmetric variants to produce chiral quaternary centers.

[3+2] Cycloaddition Reactions: While direct cycloaddition with the pyrazolidinedione ring is not common, it can serve as a precursor to 1,3-dipoles. For instance, pyrazolidinium ylides can be generated and subsequently trapped with dipolarophiles like acetylenes in [3+2] cycloaddition reactions to form novel bicyclic systems. acs.org This pathway transforms the simple heterocyclic core into a more complex, fused pyrazoline structure and remains a largely unexplored strategy for generating molecular diversity from this scaffold.

Integration into Novel Supramolecular Systems

The structural features of 4-phenylpyrazolidine-3,5-dione make it an excellent candidate for applications in supramolecular chemistry and crystal engineering, an area that is currently nascent for this specific compound. The molecule possesses a rigid phenyl group capable of engaging in π-π stacking interactions, while the pyrazolidinedione ring contains two amide N-H groups (hydrogen bond donors) and two carbonyl C=O groups (hydrogen bond acceptors).

This combination of functionalities could be exploited to direct the self-assembly of molecules into predictable, higher-order structures. For example, intermolecular N-H···O=C hydrogen bonds could lead to the formation of one-dimensional tapes or two-dimensional sheets. The phenyl groups could then mediate the stacking of these sheets to build a three-dimensional crystal lattice. Understanding how modifications to the phenyl ring (e.g., adding substituents) affect these non-covalent interactions is crucial for designing materials with desired properties. While direct studies are lacking, research on related multi-pyrazole systems demonstrates that small structural changes can drastically affect the self-assembly and crystalline packing, highlighting the potential for fine-tuning supramolecular structures.

Advanced Theoretical and Computational Modeling Enhancements

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, offering insights that can guide future experimental work. For 4-phenylpyrazolidine-3,5-dione, several computational avenues are ripe for exploration.

DFT for Reactivity and Tautomerism: Density Functional Theory (DFT) can be used to model the electronic structure of the molecule in great detail. researchgate.net Calculations can determine the distribution of charge, identify the frontier molecular orbitals (HOMO and LUMO) to predict sites of electrophilic and nucleophilic attack, and generate molecular electrostatic potential (MEP) maps. researchgate.net Furthermore, pyrazolidine-3,5-diones can exist in several tautomeric forms (diketo, keto-enol). DFT studies are exceptionally well-suited to calculate the relative energies of these tautomers in different solvents, predicting which form will predominate under various conditions and thus explaining its observed reactivity. ruc.dkorientjchem.org

| Computational Method | Application for 4-Phenylpyrazolidine-3,5-dione | Potential Insights |

| Density Functional Theory (DFT) | Tautomer stability analysis | Predicts dominant keto/enol forms in different environments. ruc.dkorientjchem.org |

| DFT (FMO, MEP Analysis) | Reactivity prediction | Identifies likely sites for electrophilic and nucleophilic attack. researchgate.net |

| Molecular Docking | Virtual screening | Predicts binding affinity and mode with biological targets (e.g., enzymes). researchgate.netnih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Supramolecular interaction analysis | Characterizes and quantifies non-covalent interactions like hydrogen bonds and π-stacking in the solid state. |

Modeling Supramolecular Interactions: Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze and quantify the non-covalent interactions that govern crystal packing. These studies can reveal the strength and nature of hydrogen bonds and stacking interactions, aiding the rational design of new crystalline materials.

Virtual Screening: Molecular docking simulations can be used to screen 4-phenylpyrazolidine-3,5-dione and its virtual derivatives against libraries of biological targets. This in silico approach can identify potential protein-ligand interactions and guide the synthesis of new derivatives with specific biological activities, as has been done for identifying inhibitors of phosphoenolpyruvate (B93156) carboxylase. nih.gov

Potential in the Development of New Catalytic Systems

The use of 4-phenylpyrazolidine-3,5-dione itself as a catalyst or as a ligand in a catalytic system is a completely unexplored field that holds significant promise. The molecule's structure is well-suited for coordinating with metal ions.